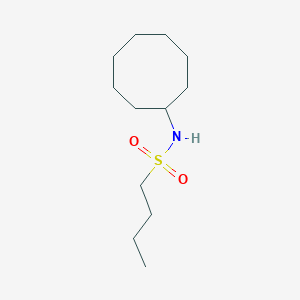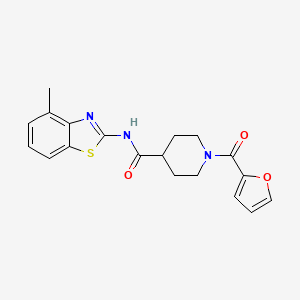
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid, also known as MP-10, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking this receptor, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may reduce the reinforcing effects of drugs of abuse and other addictive behaviors. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, which contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid are still being studied. Preliminary research suggests that 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may have a role in the regulation of dopamine signaling and the immune system. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of the reward and motivation pathways in the brain. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have low toxicity and minimal side effects, making it a safer alternative to other compounds used in neuroscience research. However, one limitation of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid is its limited availability and high cost, which may limit its use in larger-scale experiments.
Orientations Futures
There are several future directions for research on 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. One area of interest is the potential use of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid in the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. Finally, the synthesis of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may be optimized to improve its availability and reduce its cost, making it more accessible for scientific research.
Conclusion:
In conclusion, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the dopamine D3 receptor and anti-inflammatory effects make it a promising candidate for the treatment of addiction and inflammatory diseases. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid, as well as to optimize its synthesis for larger-scale experiments.
Méthodes De Synthèse
The synthesis of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with 2-chloropyrimidine. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to yield 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. The purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor, which has implications for the treatment of addiction and other neurological disorders. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-15-6-2-5-14(11-15)12-18(16(22)23)7-3-10-21(13-18)17-19-8-4-9-20-17/h2,4-6,8-9,11H,3,7,10,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPISIVVZYNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)C3=NC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)
![1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine](/img/structure/B5304020.png)

![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5304029.png)
![2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5304035.png)
![1-(methylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5304043.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5304067.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)


![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)